(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom and a hydroxyl group attached to an indane framework, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized indane derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,3-dihydro-1H-inden-1-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of 2-azido-2,3-dihydro-1H-inden-1-ol or 2-thiocyanato-2,3-dihydro-1H-inden-1-ol.
Oxidation: Formation of 2-bromo-1-indanone.
Reduction: Formation of 2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound’s activity may involve interactions with cellular targets, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-bromo-1-indanone: A related compound with a carbonyl group instead of a hydroxyl group.
2,3-dihydro-1H-inden-1-ol: The non-brominated analog, used in similar synthetic applications.
Uniqueness
(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination allows for selective reactions and the synthesis of enantiomerically pure products, making it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
79465-06-8 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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